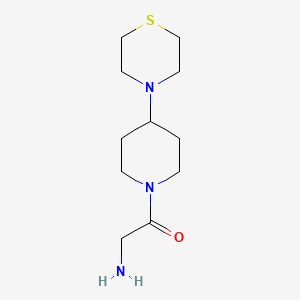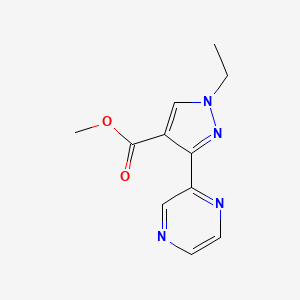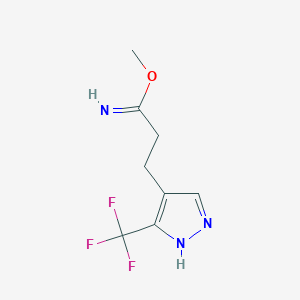![molecular formula C6H12N2O B1491026 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2097993-94-5](/img/structure/B1491026.png)
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol
Overview
Description
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The specific targets of 3-Amino-3-azabicyclo[31A related compound was incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.
Mode of Action
The exact mode of action of 3-Amino-3-azabicyclo[31If it behaves similarly to the related compound used in rupatidine, it may act as an antagonist at histamine receptors, preventing the action of histamine and reducing allergic symptoms .
Biochemical Pathways
The specific biochemical pathways affected by 3-Amino-3-azabicyclo[31If it acts similarly to the related compound used in Rupatidine, it may affect pathways involving histamine signaling .
Pharmacokinetics
The ADME properties of 3-Amino-3-azabicyclo[31The related compound used in rupatidine was reported to have improved physicochemical properties , which could potentially impact its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 3-Amino-3-azabicyclo[31If it acts similarly to the related compound used in Rupatidine, it may reduce the physiological effects of histamine, potentially alleviating allergic symptoms .
Biochemical Analysis
Biochemical Properties
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to improved physicochemical properties . The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to mimic the fragment of meta-substituted benzenes in biologically active compounds, which suggests its potential impact on cell signaling pathways and gene expression . The compound’s influence on cellular metabolism and function can be attributed to its structural similarity to other biologically active molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its incorporation into drug structures, such as Rupatidine, highlights its ability to enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions . Additionally, changes in gene expression may occur as a result of these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s physicochemical properties, such as solubility and lipophilicity, also play a role in its transport and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-2-4-1-5(3-8)6(4)9/h4-6,9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIOWGRTLIRQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


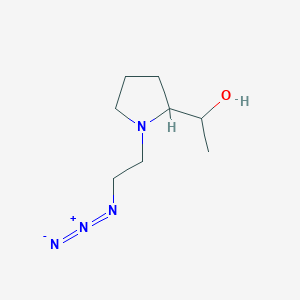
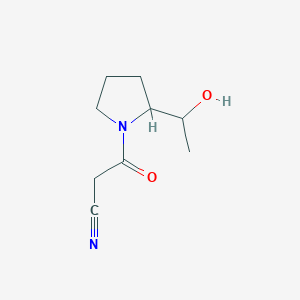
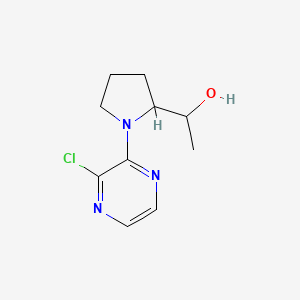
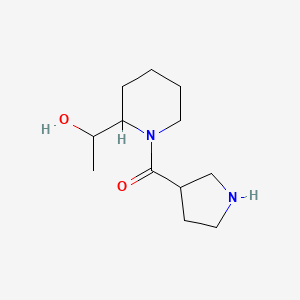
![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)
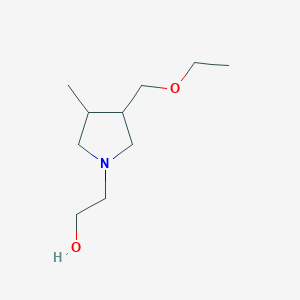

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)


